molecular formula C15H18N4O4 B1582127 His-Tyr CAS No. 35979-00-1

His-Tyr

Cat. No. B1582127
CAS RN: 35979-00-1
M. Wt: 318.33 g/mol
InChI Key: HTOOKGDPMXSJSY-UHFFFAOYSA-N
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Description

“His-Tyr” refers to a dipeptide composed of the amino acids histidine (His) and tyrosine (Tyr) . Histidine is an essential amino acid that plays a vital role in protein synthesis, while tyrosine is a non-essential amino acid that is important for protein structure and function .


Synthesis Analysis

The synthesis of His-Tyr involves peptide bond formation between the carboxyl group of one amino acid and the amino group of the other . A study on the synthesis of His-Tyr-like peptides revealed that the side-chain unprotected Fmoc-Arg-OH, Fmoc-His-OH, and Fmoc-Tyr-OH were utilized as substrates to investigate their couplings to peptide molecules . The processes of the side-chain unprotected amino acid couplings have been successfully implemented in peptide synthesis through a minimal-protection SPPS (MP-SPPS) strategy .


Molecular Structure Analysis

The molecular structure of His-Tyr involves the unique structures of histidine and tyrosine. Histidine has an imidazole functional group, making it a basic amino acid. Tyrosine has a phenol functional group, contributing to its amphiphilic nature, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .


Chemical Reactions Analysis

His-Tyr can undergo various chemical reactions. For instance, tyrosine residues can undergo selective cleavage, functionalization, and conjugation . The phenol functionality in the side chain of Tyr is susceptible to various post-translational modifications, such as glycosylation, nitration, oxidation, and phosphorylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of His-Tyr are determined by the properties of its constituent amino acids, histidine and tyrosine. Tyrosine, for example, is amphiphilic due to its phenol functionality, allowing it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Scientific Research Applications

Neurotransmitter Modulation

  • Effects on Serotonin and Dopamine: Research by Telegdy et al. (1984) found that the heptapeptide H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH significantly increased serotonin uptake and dopamine release in rat brain hypothalamic slices, suggesting its role in modulating serotonergic and dopaminergic transmission (Telegdy, Vécsei, Coy, & Schally, 1984).

Molecular Mechanisms in Influenza Resistance

  • H5N1 Influenza Resistance: Mihajlovic and Mitrasinovic (2008) explored how mutations at His274 influence the sensitivity of N1 to oseltamivir in H5N1 influenza, providing insights into the development of drug-resistant mutants (Mihajlovic & Mitrasinovic, 2008).

Influence on Behavioral Action

  • Central Dopaminergic Systems and Behavior: A study by Vécsei et al. (1985) indicated that H-Phe-Ile-Tyr-His-Ser-Tyr-Lys-OH plays a significant role in the behavioral action via the central dopaminergic systems, specifically affecting avoidance behavior and open-field activity in rats (Vécsei, Telegdy, Bollók, & Schally, 1985).

Fluorescence Probes in Protein Studies

  • Fluorescence Modulation by Amino Acid Side Chains: Taskent-Sezgin et al. (2010) studied the modulation of p-cyanophenylalanine fluorescence by amino acid side chains like Tyr and His, aiding in the development of specific fluorescence probes for studying protein structure and interactions (Taskent-Sezgin et al., 2010).

Memory and Cognitive Processes

  • Association with Memory Functions: Wagner et al. (2008) found an association between the His452Tyr variant of the 5-HT2A receptor gene and episodic memory in humans, indicating a potential role of this variant in memory consolidation processes (Wagner et al., 2008).

Protein Electro-Oxidation Studies

  • Impact of His-Tagging on Protein Electro-Oxidation: Ostatná et al. (2014) investigated how His-tagging of proteins like Anterior Gradient 2 (AGR2) affects their electro-oxidation at carbon electrodes, providing insights into how such modifications can influence the adsorption and orientation of proteins on surfaces (Ostatná et al., 2014).

Histamine Receptor Research

  • Discovery and Clinical Trials of Histamine Receptors: Schwartz (2011) described the discovery of the third histamine receptor (H3) and its role in histaminergic neuron activity in the brain, leading to the development of drugs like pitolisant for treating sleep disorders and cognitive impairments (Schwartz, 2011).

Corrosion Inhibition Studies

  • Inhibition Properties in Metal Corrosion: El Ibrahimi et al. (2021) explored the inhibition properties of cyclic amino acids like Histidine (His) and Tyrosine (Tyr) on tin metal corrosion in saline environments, highlighting their potential role in protective coatings and industrial applications (El Ibrahimi et al., 2021).

Safety And Hazards

According to the safety data sheet, His-Tyr can be harmful in contact with skin or if inhaled. It may also damage fertility or the unborn child . Therefore, it is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions of His-Tyr research could involve further exploration of its cytoprotective effects, as suggested by a study on a similar tripeptide, Gly-Ala-His (GAH), which was found to have broad cytoprotective effects against hydrogen peroxide-induced cell damage . Additionally, the development of novel therapeutics based on peptides with cytoprotective functions, including antioxidants and anti-infectives, could be a promising area of future research .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c16-12(6-10-7-17-8-18-10)14(21)19-13(15(22)23)5-9-1-3-11(20)4-2-9/h1-4,7-8,12-13,20H,5-6,16H2,(H,17,18)(H,19,21)(H,22,23)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOOKGDPMXSJSY-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

His-Tyr

CAS RN

35979-00-1
Record name (2S)-2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]-3-(4-hydroxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Histidyltyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028897
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,300
Citations
VRI Kaila, MP Johansson, D Sundholm… - … et Biophysica Acta (BBA …, 2009 - Elsevier
… with the His–Tyr crosslink a “wild type” system, whereas the model where the His–Tyr bond has … the importance of the His–Tyr crosslink and the role of the K-channel in proton transfer. …
Number of citations: 66 www.sciencedirect.com
K McCleland, PJ Milne, FR Lucieto… - Journal of pharmacy …, 2004 - Wiley Online Library
… On the other hand, cyclo(His-Tyr) significantly increased the heart rate in relation to the control (P¼ 0.0016). The effect of cyclo(His-Tyr) on heart rate was significantly greater than that …
Number of citations: 88 onlinelibrary.wiley.com
BF Syllwasschy, MS Beck, I Družeta, MT Hopp… - … et Biophysica Acta (BBA …, 2020 - Elsevier
… A hydrogen bond formed between Arg and Tyr increases the electron density at the proximal site to facilitate the reaction at the distal heme site and might be mimicked by a His-Tyr …
Number of citations: 23 www.sciencedirect.com
E Pinakoulaki, U Pfitzner, B Ludwig… - Journal of biological …, 2002 - ASBMB
… They suggested that in the absence of the His-Tyr cross-link one of the histidines normally bound to Cu B coordinates to the hemea 3 , leaving the binuclear center severely disrupted, …
Number of citations: 109 www.jbc.org
F Tomson, JA Bailey, RB Gennis, CJ Unkefer, Z Li… - Biochemistry, 2002 - ACS Publications
… IR spectra of I, and because no isotope shifts were available, important IR signatures of the H−Y structure in the protein (vide infra) were not identified in the spectra of the linked His−Tyr …
Number of citations: 54 pubs.acs.org
ME Mahoney, A Oliver, O Einarsdóttir… - The Journal of …, 2009 - ACS Publications
… (10) We envisioned expanding this methodology to include the His-Tyr and His-tyr systems needed to complete the synthesis of the fully formed cyclic pentapeptide mimic of CcO. …
Number of citations: 19 pubs.acs.org
PJ Venta, RJ Welty, TM Johnson, WS Sly… - American journal of …, 1991 - ncbi.nlm.nih.gov
Carbonic anhydrase II (CA II), which has the highest turnover number and widest tissue distribution of any of the seven CA isozymes known in humans, is absent from the red blood cells …
Number of citations: 110 www.ncbi.nlm.nih.gov
LH Tu, AL Serrano, MT Zanni, DP Raleigh - Biophysical journal, 2014 - cell.com
… Analysis of a set of variants with a free and with an amidated C-terminus shows that disrupting the putative His-Tyr interaction accelerates amyloid formation, indicating that it is not …
Number of citations: 35 www.cell.com
K Panagiotou, M Panagopoulou, T Karavelas… - Bioinorganic …, 2008 - hindawi.com
The N- and C-terminal blocked hexapeptide Ac-Leu-Ala-His-Tyr-Asn-Lys-amide (LAHYNK) representing the 80–85 fragment of histone H2B was synthesized and its interactions with Cu…
Number of citations: 15 www.hindawi.com
CD Bahl, DR Madden - Protein and peptide letters, 2012 - ingentaconnect.com
… of Cif-like epoxide hydrolases characterized by a conserved His/Tyr ring-opening pair. … presented here, we therefore propose that these EHs also utilize a His/Tyr ringopening pair. …
Number of citations: 28 www.ingentaconnect.com

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